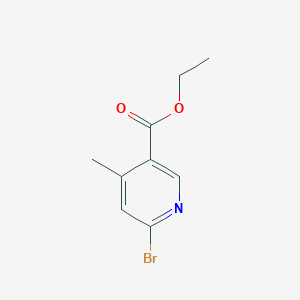

Ethyl 6-bromo-4-methylnicotinate

Description

Contextual Significance of Pyridine-Based Heterocycles in Synthetic Chemistry

Pyridine (B92270) and its derivatives are ubiquitous in organic chemistry, forming the core structure of many natural products, pharmaceuticals, and functional materials. nih.govnumberanalytics.com The nitrogen atom within the six-membered aromatic ring imparts unique chemical properties, influencing the molecule's reactivity, basicity, and ability to coordinate with metal ions. nih.gov This makes pyridine scaffolds highly sought after in drug design and development, as they can significantly impact a molecule's biological activity. rsc.orgchemijournal.com

The pyridine ring is a common feature in a diverse range of FDA-approved drugs and is recognized as a "privileged scaffold" in medicinal chemistry. rsc.org Pyridine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. rsc.orgchemijournal.com Furthermore, the ability to functionalize the pyridine ring at various positions allows for the fine-tuning of a molecule's steric and electronic properties, a crucial aspect of modern drug discovery. ias.ac.in

Role of Brominated Nicotinates as Versatile Synthetic Intermediates

Brominated nicotinates, a sub-class of pyridine derivatives, are particularly valuable as synthetic intermediates. The bromine atom, a good leaving group, can be readily displaced through various nucleophilic substitution reactions or participate in a wide range of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. smolecule.com This reactivity allows for the introduction of a diverse array of functional groups and the construction of complex carbon-carbon and carbon-heteroatom bonds.

The ester group, typically an ethyl or methyl ester, provides another site for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or reduced to an alcohol. This dual functionality of a reactive halogen and a modifiable ester group makes brominated nicotinates powerful building blocks for creating extensive libraries of compounds for high-throughput screening in drug discovery and for the synthesis of targeted functional materials.

Overview of Research Trajectories for Ethyl 6-bromo-4-methylnicotinate

Research involving this compound is primarily focused on its utility as a key intermediate in the synthesis of novel compounds. Current investigations are exploring its application in the development of new pharmaceutical agents and functional materials. The strategic positioning of the bromo, methyl, and ethyl ester groups on the pyridine ring allows for a high degree of synthetic flexibility.

One major research trajectory involves the use of this compound in palladium-catalyzed cross-coupling reactions to synthesize biaryl and heteroaryl compounds. These structural motifs are prevalent in many biologically active molecules. Another area of active research is the elaboration of the ester functionality to introduce different substituents, leading to the creation of novel derivatives with potentially enhanced biological or material properties. The methyl group on the pyridine ring can also influence the reactivity of the other positions and can be a site for further chemical modification. The combination of these features makes this compound a focal point for the development of efficient and innovative synthetic methodologies.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C9H10BrNO2 |

| Molecular Weight | 244.09 g/mol |

| CAS Number | 1384871-32-2 |

| Appearance | Not specified, likely a solid or liquid |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Not specified |

Note: Physical properties such as boiling point, melting point, and solubility are not consistently reported in the available literature. These properties would need to be determined experimentally.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10BrNO2 |

|---|---|

Molecular Weight |

244.08 g/mol |

IUPAC Name |

ethyl 6-bromo-4-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C9H10BrNO2/c1-3-13-9(12)7-5-11-8(10)4-6(7)2/h4-5H,3H2,1-2H3 |

InChI Key |

PXMWRABNXRIBLO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1C)Br |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 6 Bromo 4 Methylnicotinate

Established Synthetic Routes and Reaction Pathways for Ethyl 6-bromo-4-methylnicotinate

The traditional synthesis of this compound relies on a series of well-understood chemical transformations. These routes typically involve the initial synthesis of a nicotinic acid or nicotinate (B505614) ester precursor, followed by a selective bromination step.

Precursor Synthesis and Functional Group Introduction

The core of the target molecule is the 4-methylnicotinate structure. A common precursor is 4-methylnicotinic acid or its corresponding ethyl ester. One industrial manufacturing process describes the synthesis of a related compound, methyl 6-methylnicotinate, starting from 5-ethyl-2-methyl pyridine (B92270). environmentclearance.nic.in This process involves oxidation using nitric acid in the presence of a sulfuric acid catalyst, followed by esterification with methanol (B129727). environmentclearance.nic.in A similar strategy could be adapted to produce ethyl 4-methylnicotinate by starting with a corresponding lutidine derivative and using ethanol (B145695) for the esterification step.

The synthesis of the pyridine ring itself can be achieved through various cyclization reactions. These methods often form the structural backbone which is then further functionalized.

Regioselective Bromination Strategies of Nicotinate Derivatives

The introduction of a bromine atom at the C-6 position of the 4-methylnicotinate ring is a critical step that requires high regioselectivity. The pyridine ring is inherently electron-deficient, making electrophilic substitution reactions challenging compared to benzene (B151609). Bromination of unsubstituted pyridine, for instance, requires harsh conditions, such as high temperatures (over 300°C), and often results in a mixture of products. acs.org

To achieve regioselectivity, the electronic properties of the substituents on the pyridine ring are exploited. The ester and methyl groups on the ethyl 4-methylnicotinate precursor influence the position of bromination. For targeted bromination, specific reagents and conditions are employed. One preferred brominating agent is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which can be used without an additional solvent. google.com Using a molar ratio of less than one equivalent of the brominating agent to the pyridine derivative helps to minimize the formation of side products. google.com

Other brominating agents like N-Bromosuccinimide (NBS) are also effective for the regioselective bromination of electron-rich or activated heterocyclic systems. nih.gov The reaction conditions, including solvent and temperature, are optimized to favor substitution at the desired C-6 position.

Table 1: Comparison of Common Brominating Agents for Pyridine Derivatives

| Brominating Agent | Abbreviation | Typical Conditions | Advantages |

| 1,3-dibromo-5,5-dimethylhydantoin | DBDMH | Neat (solvent-free), elevated temperature | High efficiency, avoids additional solvents |

| N-Bromosuccinimide | NBS | Inert solvent (e.g., CCl4), radical initiator (e.g., AIBN) or light | Mild conditions, high selectivity for certain substrates |

| Bromine | Br2 | Often requires harsh conditions (high temp) or a Lewis acid catalyst | Readily available |

Esterification Techniques for Nicotinic Acid Precursors

Esterification is the final key step if the synthesis starts with the brominated nicotinic acid precursor, 6-bromo-4-methylnicotinic acid. nih.gov The most common and direct method is the Fischer-Speier esterification. This involves refluxing the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with ethanol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to yield the ethyl ester. This method is typically faster and proceeds under milder conditions than direct Fischer esterification.

Advanced Synthetic Approaches and Process Optimization for this compound

Modern synthetic chemistry focuses on improving efficiency, reducing environmental impact, and discovering novel reaction pathways through catalysis and adherence to green chemistry principles.

Catalytic Systems in the Synthesis of this compound

Catalysis is fundamental to modern organic synthesis. biosynce.com In the context of synthesizing substituted pyridines, metal-catalyzed cross-coupling reactions are particularly significant. While direct C-H bromination is common, catalytic methods offer alternative strategies. For instance, palladium-catalyzed coupling reactions (e.g., Suzuki, Heck, Sonogashira) can be used to build the substituted pyridine skeleton or to introduce functional groups onto a pre-brominated pyridine core. google.comnih.gov

Pyridine and its derivatives can act as ligands for metal catalysts, enhancing their activity and selectivity. biosynce.com Research into pyridine-catalyzed halogenation has shown that while pyridine can increase reaction rates, this is often a general salt effect rather than a specific catalytic cycle in dilute solutions. cdnsciencepub.comepa.gov However, more advanced systems involving palladium or copper catalysts are used for the efficient functionalization of halopyridines. google.com For example, a patent describes a process for reacting a pyridine compound with a metal-containing compound in the presence of a catalyst system that can include a copper source, a palladium source, and an optional ligand. google.com

Green Chemistry Principles and Sustainable Synthesis of the Compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgnih.gov For the synthesis of this compound, several principles can be applied.

One key area is the use of safer solvents and reagents. Traditional bromination with liquid bromine is hazardous; using alternatives like DBDMH improves safety. google.com Furthermore, developing solvent-free reaction conditions, as is possible with DBDMH, significantly reduces waste. google.com

Atom economy is another core principle. One-pot multicomponent reactions (MCRs) are highly efficient as they combine several steps into a single operation, saving time, energy, and materials. nih.gov The development of MCRs for pyridine synthesis is an active area of research. nih.govscilit.combenthamscience.com

Catalysis, particularly with non-toxic and earth-abundant metals like iron, is a cornerstone of green chemistry. biosynce.comrsc.org An iron-catalyzed cyclization of ketoxime acetates and aldehydes has been developed for the green synthesis of substituted pyridines, offering a pathway that avoids hazardous reagents and byproducts. rsc.org Microwave-assisted synthesis is another green technique that can dramatically reduce reaction times and energy consumption, and has been successfully applied to the synthesis of novel pyridine derivatives. nih.gov

Scale-Up and Industrial Viability of this compound Production

The industrial production of this compound is primarily contingent on the efficient synthesis of its precursor, 6-bromo-4-methylnicotinic acid, and its subsequent esterification. While specific industrial-scale data for this exact molecule is not extensively published, the viability of its production can be inferred from established methods for similar nicotinic acid derivatives. researchgate.netpatsnap.com

A plausible and industrially scalable route to this compound involves a two-step process: the synthesis of 6-bromo-4-methylnicotinic acid followed by its esterification with ethanol.

Synthesis of 6-bromo-4-methylnicotinic acid

Recent advancements have highlighted a scalable, three-step synthesis starting from the readily available and inexpensive 2,6-dichloro-4-methylnicotinic acid. acs.org This process includes a deoxofluorination, a chlorine-to-bromine halogen exchange, and a regioselective amination, demonstrating a viable pathway for producing key intermediates. acs.org

Esterification to this compound

The final step in the production of this compound is the esterification of 6-bromo-4-methylnicotinic acid. The Fischer-Speier esterification is a classic and industrially favored method for this transformation due to its cost-effectiveness and simplicity. masterorganicchemistry.comwikipedia.org This reaction involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. libretexts.orgyoutube.com

To drive the equilibrium towards the formation of the ester and achieve high yields, the removal of water, a byproduct of the reaction, is crucial. libretexts.org On an industrial scale, this is often accomplished through azeotropic distillation, where a solvent like toluene (B28343) is used to form an azeotrope with water, facilitating its removal from the reaction mixture. patsnap.com

An alternative and efficient method for the esterification of halonicotinic acids involves the use of triethylorthoacetate. google.com This reagent reacts with the carboxylic acid to form the ethyl ester directly, avoiding the production of water and thus simplifying the process. A patent for the preparation of ethyl 6-halonicotinates describes reacting the corresponding 6-halonicotinic acid with triethylorthoacetate, optionally in a hydrocarbon diluent like toluene, at reflux temperatures. google.com

The industrial viability of these processes is supported by patents describing the large-scale production of unsubstituted ethyl nicotinate using similar esterification strategies. For instance, a patented method involves the reaction of nicotinic acid with absolute ethanol and a solid acid catalyst in toluene, with the reaction proceeding at 50-65°C followed by reflux to remove water. patsnap.comgoogle.com This approach offers advantages such as the potential for catalyst recycling and reduced generation of highly polluted wastewater, making it suitable for large-scale industrial production. patsnap.comgoogle.com

The purification of the final product, this compound, would typically involve neutralization of the acid catalyst followed by extraction and distillation. researchgate.net Washing the reaction mixture with a basic solution, such as sodium bicarbonate, can remove any remaining acidic impurities. researchgate.net Subsequent purification can be achieved through distillation or recrystallization to obtain the final product with high purity.

The following interactive table summarizes a likely industrial process for the synthesis of this compound:

| Step | Reaction | Key Reagents and Conditions | Industrial Considerations |

| 1 | Synthesis of 6-bromo-4-methylnicotinic acid | Starting material: 2,6-dichloro-4-methylnicotinic acid. Involves deoxofluorination, halogen exchange, and amination. acs.org | Use of readily available and inexpensive starting materials. Scalable multi-step synthesis. acs.org |

| 2 | Fischer-Speier Esterification | 6-bromo-4-methylnicotinic acid, excess ethanol, strong acid catalyst (e.g., H₂SO₄), reflux temperature. libretexts.orgyoutube.com | Cost-effective and simple method. Equilibrium driven by excess alcohol and water removal. masterorganicchemistry.comlibretexts.org |

| 2 (Alternative) | Esterification with Triethylorthoacetate | 6-bromo-4-methylnicotinic acid, triethylorthoacetate, optional toluene solvent, reflux temperature. google.com | Avoids water as a byproduct, simplifying the process. google.com |

| 3 | Purification | Neutralization (e.g., with NaHCO₃), extraction with an organic solvent, and distillation or recrystallization. researchgate.net | Standard and scalable purification techniques. |

Chemical Reactivity and Transformation of Ethyl 6 Bromo 4 Methylnicotinate

Cross-Coupling Reactions Involving Ethyl 6-bromo-4-methylnicotinate

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound, possessing a bromine atom on the pyridine (B92270) ring, is an excellent substrate for these transformations.

Suzuki Coupling Reactions: Scope, Mechanism, and Ligand Effects

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 6-position of the pyridine ring.

Scope: The Suzuki coupling of this compound is broad in scope, accommodating a wide range of arylboronic acids. researchgate.netresearchgate.netnih.gov This versatility enables the synthesis of a diverse array of biaryl and heteroaryl-substituted nicotinates. The reaction conditions are generally mild, and the organoboron reagents are often stable and commercially available. libretexts.org

Mechanism: The catalytic cycle of the Suzuki coupling is generally understood to involve three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the this compound to form a palladium(II) intermediate.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex, replacing the bromine atom.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the final cross-coupled product.

Ligand Effects: The choice of ligand coordinated to the palladium catalyst is crucial for the efficiency and success of the Suzuki coupling. Electron-rich and sterically bulky phosphine (B1218219) ligands are often employed to facilitate both the oxidative addition and reductive elimination steps. libretexts.org The design of these ligands can significantly impact the reaction's rate, yield, and functional group tolerance. libretexts.org In some cases, ligand-free conditions have been developed, simplifying the reaction setup. researchgate.netnih.gov The addition of trimethyl borate (B1201080) has also been shown to enhance reaction rates in certain heteroaryl-heteroaryl couplings by solubilizing boronate complexes and mitigating catalyst poisoning. nih.gov

Stille Coupling Reactions: Strategic Applications and Stereochemical Outcomes

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide or triflate. wikipedia.orgorganic-chemistry.org This reaction offers a complementary approach to the Suzuki coupling for forming carbon-carbon bonds with this compound.

Strategic Applications: The Stille reaction is particularly valuable in the synthesis of complex molecules, including natural products, due to its mild reaction conditions and high functional group tolerance. libretexts.orgpsu.edu It can be employed to introduce aryl, vinyl, and alkyl groups onto the pyridine ring of this compound. The use of organostannanes that are stable and can be purified by chromatography makes this a practical synthetic method. wikipedia.org

Stereochemical Outcomes: A key feature of the Stille coupling is the retention of stereochemistry of the vinylstannane coupling partner. wikipedia.org This stereospecificity is highly advantageous in total synthesis where precise control over the geometry of double bonds is required. While the reaction is generally stereoretentive, harsh conditions can lead to isomerization. wikipedia.org For secondary alkyl groups, the use of specific backbones like azastannatrane can prevent isomerization and allow for the retention of configuration when using optically active nucleophiles. nih.gov

Other Palladium-Catalyzed Coupling Reactions (e.g., Negishi, Sonogashira, Buchwald-Hartwig)

Beyond Suzuki and Stille couplings, this compound can participate in other important palladium-catalyzed reactions.

Negishi Coupling: This reaction utilizes organozinc reagents as the nucleophilic partner. It is a powerful method for C-C bond formation and can be particularly effective for coupling alkyl groups.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. It is the most common method for synthesizing arylalkynes.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It is a key transformation for the synthesis of arylamines from substrates like this compound.

Nucleophilic Substitution Reactions at the Bromine Position of this compound

The bromine atom at the 6-position of this compound is susceptible to nucleophilic attack, allowing for the introduction of a variety of functional groups.

Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines, Hydrazines)

The bromine atom can be displaced by various nitrogen-based nucleophiles to form substituted aminopyridines. These reactions are fundamental in medicinal chemistry and materials science for the synthesis of compounds with desired electronic and biological properties. For instance, reaction with amines or hydrazines would yield the corresponding 6-amino- or 6-hydrazinyl-4-methylnicotinate derivatives.

Reactions with Carbon-Based Nucleophiles (e.g., Organometallic Reagents, Cyanides)

Carbon-based nucleophiles can also displace the bromine atom to form new carbon-carbon bonds.

Organometallic Reagents: Strong carbon nucleophiles like Grignard reagents (RMgX) and organolithium reagents (RLi) can react with this compound. libretexts.org These reagents are highly reactive and can lead to the formation of alkyl- or aryl-substituted nicotinates.

Cyanides: The displacement of the bromine atom with a cyanide group (e.g., using sodium or potassium cyanide) provides a route to the corresponding 6-cyano-4-methylnicotinate. This cyano-substituted product can then be further transformed into other functional groups such as carboxylic acids, amides, or amines.

Reductive Debromination and Hydrogenation Studies with Reducing Metals

The bromine atom at the 6-position of the pyridine ring is susceptible to removal through reductive processes. This can be achieved either by reductive debromination using reducing metals or through catalytic hydrogenation, which can also affect the pyridine ring itself.

Reductive Debromination:

Reductive debromination of 6-bromopyridine derivatives can be accomplished using various reducing metals. A common method involves the use of zinc dust in the presence of an acid, such as acetic acid. In this reaction, zinc acts as the reducing agent, transferring electrons to the carbon-bromine bond, leading to its cleavage. The reaction typically proceeds to yield the corresponding debrominated pyridine derivative.

Another effective method for the reductive debromination of aryl bromides is the use of activated zinc in the presence of a proton source. This method is often preferred due to its mild reaction conditions and high yields.

Catalytic Hydrogenation:

Catalytic hydrogenation offers a pathway for both debromination and reduction of the pyridine ring. The outcome of the reaction is highly dependent on the choice of catalyst, solvent, and reaction conditions such as temperature and pressure.

For the selective removal of the bromine atom while preserving the pyridine ring, catalysts like palladium on carbon (Pd/C) are often employed in the presence of a base, such as potassium acetate (B1210297) or triethylamine. The base serves to neutralize the hydrobromic acid that is formed during the reaction, preventing side reactions.

Under more forcing conditions, such as higher hydrogen pressure and temperature, or with more active catalysts like platinum oxide (PtO₂) or rhodium on alumina (B75360) (Rh/Al₂O₃), both the bromine atom and the pyridine ring can be reduced. researchgate.net This would lead to the formation of the corresponding piperidine (B6355638) derivative. The selective hydrogenation of the pyridine ring in the presence of a bromo substituent is challenging and often requires careful optimization of the reaction conditions. researchgate.net

Table 1: Reductive Debromination and Hydrogenation Reactions

| Reaction | Reagents and Conditions | Expected Product |

|---|---|---|

| Reductive Debromination | Zn, Acetic Acid | Ethyl 4-methylnicotinate |

| Catalytic Hydrogenation (Debromination) | H₂, Pd/C, Base (e.g., Et₃N) | Ethyl 4-methylnicotinate |

| Catalytic Hydrogenation (Ring Reduction) | H₂, PtO₂ or Rh/Al₂O₃, High Pressure/Temp | Ethyl 4-methylpiperidine-3-carboxylate |

Reactions Involving the Ester Functionality of this compound

The ethyl ester group in this compound is a versatile functional handle that can undergo a variety of transformations, including hydrolysis, transesterification, amidation, and reduction.

The ethyl ester can be cleaved to the corresponding carboxylic acid, 6-bromo-4-methylnicotinic acid, through either acid- or base-catalyzed hydrolysis.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the ester is protonated, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then eliminates ethanol (B145695) to form the carboxylic acid. This reaction is reversible and is typically carried out in an excess of water to drive the equilibrium towards the product.

Saponification (Base-Catalyzed Hydrolysis):

Saponification involves the hydrolysis of the ester using a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). youtube.comorganicchemistrytutor.com The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion. The ethoxide ion subsequently deprotonates the newly formed carboxylic acid, resulting in the formation of the carboxylate salt. youtube.comorganicchemistrytutor.com An acidic workup is required to protonate the carboxylate and isolate the free nicotinic acid derivative. organicchemistrytutor.com Saponification is an irreversible process. organicchemistrytutor.com

Transesterification:

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com For example, reacting this compound with methanol (B129727) in the presence of a catalytic amount of sulfuric acid or sodium methoxide (B1231860) would yield Mthis compound and ethanol. masterorganicchemistry.com To ensure a high yield of the desired product, the alcohol used for the exchange is typically used as the solvent. masterorganicchemistry.com

Amidation:

The ester can be converted to the corresponding amide, 6-bromo-4-methylnicotinamide, by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, typically requires heating and may be slow. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon, leading to the elimination of ethanol. For less reactive amines, the reaction can be facilitated by converting the ester to a more reactive acyl chloride first.

The ester group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohol:

Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (6-bromo-4-methylpyridin-3-yl)methanol. masterorganicchemistry.comharvard.eduucalgary.cayoutube.com The reaction proceeds through an aldehyde intermediate, which is further reduced by LiAlH₄ to the alcohol. ucalgary.ca The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. harvard.edu

Reduction to Aldehyde:

The partial reduction of the ester to the corresponding aldehyde, 6-bromo-4-methylnicotinaldehyde, can be achieved using a less reactive and sterically hindered reducing agent like diisobutylaluminum hydride (DIBAL-H). masterorganicchemistry.comic.ac.ukchemistrysteps.comyoutube.com This reaction is typically performed at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. ic.ac.uk At these low temperatures, a stable tetrahedral intermediate is formed which does not collapse to the aldehyde until the reaction is quenched with water. ic.ac.uk

Table 2: Reactions of the Ester Functionality

| Reaction | Reagents and Conditions | Expected Product |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄) | 6-bromo-4-methylnicotinic acid |

Reactivity of the Pyridine Ring and Methyl Group of this compound

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. The presence of other substituents on the ring further influences the rate and position of substitution.

In this compound, the pyridine ring is substituted with three groups: a bromo group (electron-withdrawing, deactivating), a methyl group (electron-donating, activating), and an ethyl carboxylate group (electron-withdrawing, deactivating). The positions on the pyridine ring are also a key factor.

Electrophilic attack is generally disfavored at the positions alpha and gamma to the ring nitrogen in pyridine itself. In this molecule, the available positions for substitution are C2 and C5.

Position 2: This position is ortho to the deactivating ester group and meta to the activating methyl group.

Position 5: This position is meta to the deactivating ester group and ortho to the activating methyl group, and also meta to the deactivating bromo group.

The combination of a deactivating ring system and multiple deactivating substituents makes electrophilic aromatic substitution on this compound challenging. Reactions like nitration and sulfonation, which require harsh acidic conditions, are likely to be difficult and may lead to low yields or decomposition. masterorganicchemistry.comyoutube.combyjus.comlumenlearning.com The nitrogen atom of the pyridine ring can be protonated under strongly acidic conditions, which would further deactivate the ring towards electrophilic attack.

Friedel-Crafts alkylation and acylation are generally not successful on pyridine rings, as the Lewis acid catalyst (e.g., AlCl₃) complexes with the lone pair of electrons on the nitrogen atom, leading to strong deactivation of the ring.

While electrophilic aromatic substitution is limited, some reactions might be possible under specific conditions, likely directed to position 5 by the activating effect of the methyl group. However, these reactions would require careful optimization and are not expected to be high-yielding.

Side-Chain Functionalization at the 4-Methyl Group

No specific research findings on the side-chain functionalization at the 4-methyl group of this compound are available in the searched scientific literature.

Derivatization Strategies and Applications of Ethyl 6 Bromo 4 Methylnicotinate As a Synthetic Scaffold

Design and Synthesis of Novel Nicotinate (B505614) Derivatives

The inherent reactivity of the bromine atom and the potential for modification of the ester and methyl groups make ethyl 6-bromo-4-methylnicotinate an ideal starting point for the synthesis of a diverse range of nicotinate derivatives. These derivatives are often explored for their potential biological activities.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

While specific structure-activity relationship (SAR) and structure-property relationship (SPR) studies for this compound are not extensively documented in publicly available literature, the broader class of nicotinic acid derivatives has been the subject of significant investigation. Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are involved in numerous physiological processes. wikipedia.org The modification of the nicotinic acid scaffold is a common strategy in medicinal chemistry to modulate biological activity and pharmacokinetic properties. ontosight.ai For instance, the synthesis of novel nicotinic acid-based compounds has led to the discovery of potent cytotoxic agents targeting receptors like VEGFR-2. nih.gov Similarly, derivatization of the nicotinic acid scaffold has yielded compounds with significant anti-inflammatory activity. nih.gov

The this compound scaffold offers several handles for systematic modification to explore SAR and SPR. The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents. These reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, enable the formation of carbon-carbon and carbon-nitrogen bonds, leading to a diverse set of derivatives. The methyl group at the 4-position and the ethyl ester can also be chemically transformed to further expand the chemical space around the core scaffold.

Combinatorial Library Synthesis Based on the this compound Scaffold

The concept of combinatorial chemistry, which involves the rapid synthesis of a large number of different but structurally related molecules, is a powerful tool in drug discovery. The this compound scaffold is well-suited for the construction of combinatorial libraries due to its amenability to various coupling reactions. The bromine atom serves as a key functional group for diversification.

For example, palladium-catalyzed cross-coupling reactions can be employed in a parallel synthesis format to react this compound with a diverse set of building blocks. These building blocks can include various boronic acids (in Suzuki-Miyaura coupling), terminal alkynes (in Sonogashira coupling), and amines (in Buchwald-Hartwig amination). nih.govnih.gov This approach allows for the generation of a large library of compounds with different substituents at the 6-position of the pyridine (B92270) ring. Such libraries can then be screened for biological activity against various targets, facilitating the discovery of new lead compounds. While specific examples of large-scale combinatorial libraries based on this compound are not prominently reported, the principles of combinatorial synthesis are readily applicable to this versatile scaffold.

Utilization in the Synthesis of Complex Heterocyclic Systems

The structural features of this compound make it a valuable precursor for the construction of more complex, polycyclic heterocyclic systems, which are often found in biologically active natural products and pharmaceuticals.

Role in the Total Synthesis of Bioactive Natural Products

While no definitive reports detail the use of this compound in the total synthesis of a named natural product, its structural motifs are present in various bioactive molecules. The nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) framework, for instance, serves as a building block for a novel class of natural products. nih.gov The synthesis of complex natural products often relies on the strategic use of highly functionalized building blocks. A closely related analog, ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate, has been utilized in a three-step synthesis of ethyl canthinone-3-carboxylates. This synthesis involves a palladium-catalyzed Suzuki-Miyaura coupling followed by a copper-catalyzed amidation reaction to construct the central pyrrole (B145914) ring of the canthinone core.

Construction of Fused Pyridine Ring Systems

The reactivity of the bromine atom and the presence of the ester and methyl groups on the this compound ring provide opportunities for intramolecular cyclization reactions to form fused pyridine systems. Such fused heterocyclic scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds.

One common strategy for constructing fused ring systems is through intramolecular C-H arylation. In a related example, palladium catalysts have been used to facilitate the intramolecular C-H arylation of pyridine derivatives to synthesize multiply fused heteroaromatic compounds. beilstein-journals.org This type of reaction could potentially be applied to derivatives of this compound to construct novel fused pyridine systems. For instance, after modification of the methyl or ester group to introduce a suitable tether with an aryl halide, an intramolecular cyclization could be triggered. The synthesis of fused pyran derivatives has also been achieved through base-mediated annulation reactions. rsc.org

Development of Functional Materials and Probes

The pyridine ring is a key component in many functional materials and fluorescent probes due to its electronic properties and ability to coordinate with metal ions. The derivatization of this compound can lead to the development of novel materials with interesting optical and electronic properties.

The development of fluorescent probes for bioimaging is an active area of research. nih.gov These probes are designed to change their fluorescence properties in response to specific biological events or molecules. Pyridine-containing compounds, such as stilbazolium salts, have been investigated as fluorescent probes. rsc.org The this compound scaffold could potentially be elaborated into fluorescent probes. For example, Sonogashira coupling with a fluorescent alkyne could attach a fluorophore to the pyridine ring. Subsequent modifications could then be made to introduce a recognition element for a specific analyte, allowing the probe to signal the presence of the target through a change in its fluorescence. While specific examples are yet to be reported, the synthetic versatility of this compound makes it a promising platform for the design and synthesis of novel functional materials and probes.

Spectroscopic and Structural Characterization of Ethyl 6 Bromo 4 Methylnicotinate and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

¹H NMR spectroscopy of ethyl nicotinate (B505614) derivatives reveals characteristic signals for the ethyl group protons—a quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3) group. rsc.org The protons on the pyridine (B92270) ring and the methyl substituent also exhibit distinct chemical shifts, which are influenced by the presence and position of the bromine atom.

In ¹³C NMR spectroscopy, the carbonyl carbon of the ester group typically appears downfield. The chemical shifts of the pyridine ring carbons are sensitive to the substitution pattern, providing valuable information for structural confirmation. rsc.org For instance, in related substituted nicotinates, the carbon atoms of the pyridine ring show predictable shifts based on the electronic effects of the substituents.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Nicotinate Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 8.62 (s, 1H, NH), 7.24-7.31 (m, 5H, ArH), 6.1 (s, 1H, NH), 5.38 (s, 1H, CH), 4.03 (q, 2H, OCH2), 2.32 (s, 3H, CH3), 1.13 (t, 3H, OCH2CH3) | 165.74, 153.99, 146.41, 140.91, 137.52, 129.30, 126.45, 101.35, 59.93, 55.18, 21.09, 18.50, 14.16 |

| Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 7.94 (s, 1H, NH), 5.91 (s, 1H, NH), 8.18 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H), 5.52 (s, 1H, CH), 4.07 (q, 2H, CH2O), 2.37 (s, 3H, CH3), 1.17 (t, 3H, OCH2-CH3) | 165.15, 150.34, 149.71, 148.03, 147.56, 127.57, 124.1, 100.56, 60.43, 55.18, 18.94, 14.18 |

Data for illustrative purposes based on related structures.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning NMR signals and piecing together the molecular structure.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For ethyl 6-bromo-4-methylnicotinate, COSY would show correlations between the ethyl group's methylene and methyl protons, and potentially between the methyl group on the ring and adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is crucial for assigning the carbon signals based on their attached protons. For example, the signal for the methyl carbon would correlate with the signal for the methyl protons.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. This technique is crucial for confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum offers further structural information. For ethyl nicotinate derivatives, common fragmentation pathways include the loss of the ethoxy group (-OEt) from the ester, the loss of ethylene (B1197577) (C₂H₄) via a McLafferty rearrangement, and cleavage of the ester group. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy : The IR spectrum of this compound is expected to show a strong absorption band for the C=O stretching of the ester group, typically in the range of 1720-1740 cm⁻¹. rsc.orgrsc.org The C-O stretching of the ester will also be present. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and ethyl groups appear just below 3000 cm⁻¹. researchgate.net The C-Br stretching vibration typically appears in the lower frequency region of the spectrum.

Raman Spectroscopy : Raman spectroscopy is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations. The pyridine ring breathing modes are often prominent in the Raman spectrum and can be sensitive to substitution. acs.org The C=C stretching vibrations of the pyridine ring will also be observable.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretching | 1720 - 1740 |

| C-O (Ester) | Stretching | 1200 - 1300 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

| Pyridine Ring | Breathing/Stretching | ~1000 and ~1600 |

| C-Br | Stretching | 500 - 600 |

X-ray Crystallography for Solid-State Structural Determination and Conformation

For crystalline derivatives of this compound, single-crystal X-ray diffraction provides the most definitive structural information. nih.gov This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. mdpi.com It can reveal the conformation of the ethyl ester group relative to the pyridine ring and how the molecules pack in the crystal lattice. Different crystalline forms, or polymorphs, can have different physical properties. nih.govresearchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives

While this compound itself is achiral, if it were used to synthesize chiral derivatives, chiroptical spectroscopy would be essential for their stereochemical analysis. cas.czsaschirality.org

Circular Dichroism (CD) : CD spectroscopy measures the differential absorption of left and right circularly polarized light. nih.gov For a chiral derivative, the CD spectrum provides information about the absolute configuration and conformation of the molecule in solution. nih.govdocumentsdelivered.com The electronic transitions of the pyridine chromophore, when perturbed by a chiral environment, would give rise to a characteristic CD signal. rsc.org The appearance of CD bands can be influenced by factors such as solvent and temperature. mdpi.comnih.gov

Computational Chemistry and Theoretical Studies of Ethyl 6 Bromo 4 Methylnicotinate

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for the detailed examination of electron distribution and its influence on molecular geometry, energy, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Energy Calculations

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is a widely used tool in quantum chemistry and condensed matter physics. For a molecule like Ethyl 6-bromo-4-methylnicotinate, DFT can be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. These calculations also yield the molecule's total electronic energy.

As of the latest literature surveys, specific DFT studies providing detailed optimized geometry and energy calculations for this compound have not been published in publicly accessible research. However, the PubChem database provides some basic computed properties for this compound. nih.gov

Table 1: Computed Properties for this compound

| Property | Value |

| Molecular Formula | C₉H₁₀BrNO₂ |

| Molecular Weight | 244.09 g/mol |

| Monoisotopic Mass | 242.99494 Da |

| XLogP3-AA | 2.4 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Exact Mass | 242.994943 Da |

| Topological Polar Surface Area | 39.2 Ų |

| Heavy Atom Count | 13 |

| Formal Charge | 0 |

| Complexity | 224 |

| Isotope Atom Count | 0 |

| Defined Atom Stereocenter Count | 0 |

| Undefined Atom Stereocenter Count | 0 |

| Defined Bond Stereocenter Count | 0 |

| Undefined Bond Stereocenter Count | 0 |

| Covalently-Bonded Unit Count | 1 |

| Compound Is Canonicalized | Yes |

| Data sourced from PubChem. nih.gov |

Frontier Molecular Orbital (FMO) Analysis and Reaction Pathway Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and symmetry of these orbitals can predict the feasibility and pathway of a chemical reaction.

A comprehensive FMO analysis for this compound, which would include calculations of its HOMO-LUMO gap and visualizations of the orbital distributions, is not currently available in published scientific literature. Such a study would be valuable for predicting its reactivity in various chemical transformations.

Computational Insights into Spectroscopic Properties

Computational methods can also predict the spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These theoretical spectra can aid in the interpretation of experimental data and the structural elucidation of the compound.

There are no specific published computational studies that report the predicted spectroscopic properties of this compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a window into the dynamic behavior of molecules, from conformational changes to interactions with other molecules.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) and their relative energies. This is often visualized using a potential energy surface, which maps the energy of the molecule as a function of its geometry. For a flexible molecule like this compound, which has rotatable bonds, understanding its conformational preferences is crucial for predicting its shape and how it might interact with biological targets.

Detailed conformational analyses and the corresponding potential energy surfaces for this compound have not been reported in the scientific literature.

Ligand-Target Interaction Studies (in silico docking)

In silico docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action.

While there are no specific in silico docking studies published for this compound, research on related substituted nicotinates and pyridine (B92270) carboxylates highlights the potential for this class of compounds to interact with various biological targets. Such studies are crucial in the rational design of new therapeutic agents. The general framework of the pyridine ring, present in this compound, is a common scaffold in many biologically active compounds.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.govmdpi.com These models are instrumental in medicinal chemistry and drug discovery for predicting the activity of new compounds, optimizing lead structures, and understanding the molecular features that govern a specific biological or chemical effect. frontiersin.orgnih.gov

Model Development and Validation

The construction of a robust QSAR/QSPR model typically involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., enzyme inhibition, receptor binding affinity) or properties (e.g., solubility, lipophilicity) would be compiled. mdpi.com For this compound, this would ideally include analogs with variations at the 4- and 6-positions of the pyridine ring and modifications of the ethyl ester group.

Molecular Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices, and structural keys.

3D Descriptors: Steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., dipole moment, partial charges), and thermodynamic parameters (e.g., heat of formation). nih.gov

Model Building: Using statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that correlates the molecular descriptors (independent variables) with the biological activity or property (dependent variable). nih.gov

Model Validation: The predictive power of the model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. nih.gov

Hypothetical QSAR Study: Antiproliferative Activity

Based on studies of other pyridine derivatives, a hypothetical QSAR model for the antiproliferative activity of a series of analogs of this compound could be developed. mdpi.com The analysis might reveal that the antiproliferative activity is influenced by a combination of electronic and steric factors. For instance, the presence of the electron-withdrawing bromine atom at the 6-position and the methyl group at the 4-position could be significant.

A hypothetical QSAR model might take the following form:

log(IC₅₀) = β₀ + β₁(LUMO) + β₂(MR) + β₃(qC6)

Where:

log(IC₅₀) is the logarithm of the half-maximal inhibitory concentration.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital, an electronic descriptor.

MR is the Molar Refractivity, a steric descriptor.

qC6 is the partial charge on the carbon atom at the 6-position.

β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis.

The following interactive table presents hypothetical data for a set of analogs used to build such a model:

| Compound | log(IC₅₀) | LUMO (eV) | MR (cm³/mol) | qC6 |

| Analog 1 | 5.2 | -1.3 | 65.2 | -0.15 |

| Analog 2 | 4.8 | -1.1 | 68.9 | -0.12 |

| Analog 3 | 5.5 | -1.5 | 63.1 | -0.18 |

| This compound | 5.1 | -1.4 | 67.5 | -0.16 |

| Analog 4 | 4.6 | -0.9 | 70.3 | -0.10 |

Hypothetical QSPR Study: Lipophilicity

The lipophilicity of a compound, often expressed as logP, is a critical property influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A QSPR model for the logP of nicotinic acid esters could be developed. nih.gov Such a model would likely find that descriptors related to molecular size and polarity are important.

A hypothetical QSPR model might be represented by the equation:

logP = β₀ + β₁(TPSA) + β₂(V_m)

Where:

logP is the logarithm of the octanol-water partition coefficient.

TPSA is the Topological Polar Surface Area.

V_m is the molecular volume.

β₀, β₁, and β₂ are the regression coefficients.

The interactive table below shows hypothetical data for a QSPR study on the lipophilicity of related esters:

| Compound | logP | TPSA (Ų) | V_m (ų) |

| Ethyl nicotinate (B505614) | 2.1 | 38.3 | 150.2 |

| Propyl nicotinate | 2.6 | 38.3 | 165.8 |

| Ethyl 6-chloronicotinate | 2.5 | 38.3 | 158.5 |

| This compound | 2.9 | 38.3 | 172.4 |

| Ethyl 4-methylnicotinate | 2.4 | 38.3 | 164.7 |

These hypothetical examples illustrate how QSAR and QSPR modeling can provide valuable insights into the structure-activity and structure-property relationships of this compound and its analogs, guiding the design of new compounds with desired characteristics.

Biological Activity and Molecular Target Identification of Ethyl 6 Bromo 4 Methylnicotinate and Its Derivatives

Mechanistic Investigations of Enzyme Inhibition

The inhibitory potential of Ethyl 6-bromo-4-methylnicotinate and its derivatives on various enzymes can be inferred from the activities of similar molecular scaffolds.

No direct studies have been published detailing the inhibition kinetics or binding affinity of this compound for Aminoacyl-tRNA Synthetase or Ceramide Kinase (CerK). However, the broader class of nicotinic acid derivatives has been investigated for enzyme inhibitory activity. nih.govnih.gov In silico prediction studies on nicotinic acid derivatives suggest a potential for enzyme inhibition, particularly as kinase inhibitors and GPCR ligands. nih.govnih.gov

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes in protein biosynthesis and have been identified as targets for antimicrobial agents. nih.gov While specific data for this compound is lacking, the general principle of targeting aaRSs with novel chemical entities remains an active area of research.

The following table summarizes the predicted bioactivity scores for nicotinic acid derivatives from in silico studies, indicating their potential as enzyme inhibitors.

| Compound Class | GPCR Ligand Score | Ion Channel Modulator Score | Kinase Inhibitor Score | Nuclear Receptor Ligand Score | Protease Inhibitor Score | Enzyme Inhibitor Score |

| Nicotinic Acid Derivatives | > 0 | > -0.5 | > 0 | > -0.5 | > -0.5 | > 0 |

Data based on in silico predictions for a range of nicotinic acid derivatives. A higher score indicates a greater probability of activity.

Detailed studies on the allosteric modulation or specific active site interactions of this compound are not currently available. The mechanism of action for related nicotinic acid derivatives often involves direct interaction with enzyme active sites. For instance, novel nicotinate (B505614) derivatives have been synthesized and shown to interact with the active site of the COX-2 enzyme. Molecular docking studies of these derivatives have helped to rationalize their inhibitory potency by visualizing favorable interactions within the enzyme's active site.

Cellular Pathway Modulation and Signaling Studies

The influence of this compound on cellular pathways can be extrapolated from research on analogous compounds.

Nicotinic acid and its derivatives have demonstrated significant anti-inflammatory properties. nih.gov Studies on novel nicotinic acid derivatives have shown potent inhibition of the COX-2 enzyme, a key player in inflammatory pathways. nih.gov Some of these compounds exhibited COX-2 inhibitory activity comparable to the well-known anti-inflammatory drug celecoxib. nih.gov

Furthermore, certain nicotinic acid derivatives have been shown to modulate inflammatory cytokines. In studies using lipopolysaccharide (LPS)-stimulated macrophage cells, these compounds led to a reduction in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov The anti-inflammatory effects of nicotinic acid itself are also mediated through the GPR109A receptor, leading to the suppression of pro-inflammatory signals.

The table below presents the in vitro anti-inflammatory activity of representative nicotinic acid derivatives.

| Compound | COX-1 Inhibition (IC₅₀, µM) | COX-2 Inhibition (IC₅₀, µM) | Selectivity Index (COX-1/COX-2) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

| Nicotinic Acid Derivative A | 15.2 | 0.25 | 60.8 | 55.3 | 62.1 |

| Nicotinic Acid Derivative B | 10.8 | 0.18 | 60.0 | 60.1 | 65.4 |

| Ibuprofen (Reference) | 5.6 | 8.2 | 0.68 | 50.2 | 58.7 |

| Celecoxib (Reference) | >100 | 0.19 | >526 | - | - |

Data adapted from studies on novel synthesized nicotinic acid derivatives.

While there is no direct evidence for the anti-tumor activity of this compound, related brominated compounds and pyridine (B92270) derivatives have shown promise in this area. A review of pyridine derivatives indicated that certain structural features, such as the presence and position of specific functional groups, can enhance their antiproliferative activity against various cancer cell lines. nih.gov

Studies on brominated compounds have demonstrated significant biological activities, including anti-angiogenesis effects. For example, a marine-derived bromophenol was found to inhibit angiogenesis in human umbilical vein endothelial cells and reduce vasculogenic mimicry in lung cancer cells.

Research on other heterocyclic compounds has shown that they can induce apoptosis and cause cell cycle arrest in cancer cells. For instance, certain ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives have been found to induce apoptosis and cause cell cycle arrest at the G2/M phase in breast cancer cells.

The antioxidant potential of this compound has not been directly evaluated. However, nicotinic acid is known to possess antioxidative properties. nih.gov Additionally, various derivatives of quinoline, which share a heterocyclic nitrogen-containing ring structure with nicotinate, have been synthesized and evaluated for their antioxidant activities. nih.gov Some of these derivatives have shown notable radical scavenging activity in various assays. nih.gov

Structure-Based Drug Design Principles Applied to this compound Scaffolds

Structure-based drug design utilizes the three-dimensional structure of a target protein to design and optimize inhibitors. While the specific targets of this compound are not yet defined, we can discuss the application of these principles to its scaffold for potential future development.

The chromenopyridine scaffold, which shares a pyridine ring with this compound, is considered a "privileged structure" in drug design due to its ability to interact with a variety of biological targets. mdpi.com The design of novel inhibitors often involves techniques like scaffold hopping and understanding the structure-activity relationships (SAR). researchgate.net For example, in the development of cannabinoid receptor ligands, modifications to a core scaffold were guided by the crystal structure of the receptor to enhance properties like peripheral selectivity. nih.gov

Should a specific target for the this compound scaffold be identified, computational methods such as molecular docking could be employed to predict its binding mode. The bromine and methyl substitutions on the pyridine ring, as well as the ethyl ester group, provide opportunities for chemical modification to improve potency and selectivity. For instance, the SAR of cinnamic acid derivatives as elastase inhibitors revealed the importance of specific aromatic substitutions for optimal binding. researchgate.net Similarly, the development of M1 antagonists has benefited from iterative parallel synthesis to explore the SAR around a central scaffold. nih.gov These principles could be applied to the this compound scaffold to generate a library of derivatives for screening against various targets.

Future Directions and Emerging Research Avenues for Ethyl 6 Bromo 4 Methylnicotinate

Development of Novel Catalytic Strategies for Derivatization

The reactivity of the bromine atom on the pyridine (B92270) ring of ethyl 6-bromo-4-methylnicotinate makes it an ideal candidate for a variety of cross-coupling reactions. Future research will likely focus on developing and optimizing novel catalytic strategies to further expand its synthetic utility. The goal is to create more efficient, selective, and environmentally friendly methods for derivatization.

Key areas of development include:

Advanced Cross-Coupling Reactions: While traditional palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings are standard, research is moving towards using more sophisticated catalyst systems. This includes the use of nickel, copper, and iron catalysts, which are more abundant and less expensive than palladium. The development of new ligands will be crucial to enhance the reactivity and selectivity of these transformations, allowing for the introduction of a wider range of functional groups at the 6-position of the nicotinate (B505614) ring.

C-H Activation: Direct C-H activation is an emerging field that offers a more atom-economical approach to functionalization. Future strategies may target the C-H bonds on the pyridine ring or the methyl group, enabling the introduction of new substituents without the need for pre-functionalization. This would represent a significant step forward in streamlining synthetic pathways.

Photoredox Catalysis: Light-mediated photoredox catalysis provides a powerful tool for forging new bonds under mild conditions. This technique could be employed to generate radical intermediates from the bromo-nicotinate, which can then participate in a variety of coupling reactions, opening up new avenues for derivatization that are not accessible through traditional thermal methods.

Table 1: Potential Catalytic Derivatizations of this compound

| Reaction Type | Catalyst System (Example) | Bond Formed | Potential Application |

| Suzuki Coupling | Pd(PPh₃)₄, Base | C-C (Aryl/Vinyl) | Synthesis of biaryl compounds for medicinal chemistry |

| Buchwald-Hartwig | Pd₂(dba)₃, Ligand, Base | C-N | Introduction of amine functionalities for drug discovery |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Base | C-C (Alkynyl) | Creation of rigid scaffolds for materials science |

| C-H Activation | Rh(III) or Ru(II) complexes | C-C or C-Heteroatom | Direct functionalization to increase molecular complexity |

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The demand for rapid synthesis and screening of large numbers of compounds in drug discovery and materials science has led to the rise of automated synthesis platforms and high-throughput experimentation (HTE). nih.govyoutube.com this compound is well-suited for these technologies due to its stability and predictable reactivity.

Future integration will likely involve:

Standardized Building Blocks: This compound can serve as a standard building block for automated platforms that perform iterative coupling cycles to assemble complex molecules. chemrxiv.org Its defined reaction sites allow for programmed, sequential modifications.

Library Synthesis: HTE platforms can utilize this nicotinate to rapidly generate large libraries of related compounds by reacting it with an array of different coupling partners in multi-well plates. nih.govyoutube.com This allows for the efficient screening of structure-activity relationships.

Flow Chemistry: The use of this compound in continuous flow reactors is a promising future direction. researchgate.net Flow chemistry offers precise control over reaction parameters, improved safety, and easier scalability, which is essential for moving from laboratory-scale synthesis to industrial production. Automated flow platforms can enable the on-demand synthesis of derivatives. youtube.com

Exploration of Advanced Applications in Materials Science and Nanoscience

While the primary applications of nicotinate derivatives have been in the life sciences, their electronic and structural properties make them attractive for materials science and nanoscience. The pyridine ring, in particular, has interesting electronic characteristics and can participate in metal coordination.

Emerging research in this area could include:

Organic Electronics: Derivatives of this compound could be used to synthesize novel organic semiconductors, emitters for organic light-emitting diodes (OLEDs), or components of photovoltaic cells. The ability to tune the electronic properties through derivatization is a key advantage.

Functional Polymers: The nicotinate moiety can be incorporated into polymers to create materials with specific properties, such as thermal stability, conductivity, or the ability to coordinate with metals for catalytic applications.

Self-Assembling Systems: The rigid structure and potential for hydrogen bonding and π-π stacking make nicotinate derivatives suitable for designing self-assembling systems. These could form organized structures like liquid crystals, gels, or supramolecular assemblies for various nanotechnological applications.

Rational Design of Multi-Targeting Agents Based on the Nicotinate Core

The concept of multi-target drugs, which are designed to interact with multiple biological targets simultaneously, is gaining traction as a strategy to combat complex diseases like cancer and neurodegenerative disorders. nih.govresearchgate.net The nicotinate scaffold is an excellent starting point for the rational design of such agents. nih.gov

Future design strategies based on the this compound core may involve:

Pharmacophore Hybridization: This involves combining the structural features of known ligands for different targets into a single molecule. The nicotinate core can be systematically functionalized at its various positions (the bromo, methyl, and ester groups) to incorporate pharmacophores that recognize different biological targets.

Fragment-Based Growth: Starting with the nicotinate core as a central fragment, additional chemical moieties can be "grown" from its reactive sites to create interactions with distinct pockets on one or more target proteins. For instance, derivatives of pyridine and pyrimidine (B1678525) have been explored as multi-target cholinesterase inhibitors for potential use in Alzheimer's disease. acs.orgnih.gov

Kinase Inhibitors: Pyridine-based scaffolds are common in kinase inhibitors. nih.gov The this compound structure could be elaborated to create compounds that inhibit multiple kinases involved in a particular disease pathway, potentially leading to more effective and durable therapeutic responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.